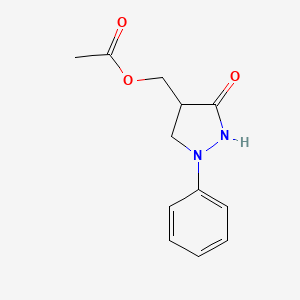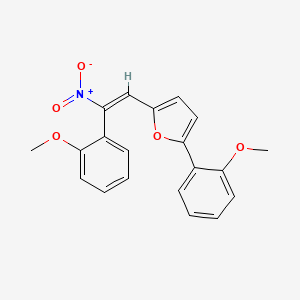
N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety, a hydrazone linkage, and bis(2-chloroethyl) groups. These structural features contribute to its reactivity and potential utility in medicinal chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride typically involves multiple steps. One common approach is to start with the appropriate aniline derivative, which is then subjected to a series of reactions to introduce the quinoline and hydrazone functionalities. The bis(2-chloroethyl) groups are usually introduced through alkylation reactions using 2-chloroethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful for studying biochemical pathways and interactions.
Medicine: Its structural features suggest potential as a lead compound for drug development, particularly in the field of anticancer research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride is not fully understood, but it is believed to involve interactions with cellular DNA and proteins. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and potential disruption of cellular processes. The quinoline moiety may also interact with specific enzymes or receptors, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-chloroethyl)-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride: Similar structure but lacks the methyl group at the 3-position.
N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(pyridin-2-yl)hydrazono)methyl)aniline hydrochloride: Similar structure but with a pyridine moiety instead of quinoline.
Uniqueness
N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride is unique due to the presence of both the quinoline moiety and the bis(2-chloroethyl) groups
Propiedades
Número CAS |
27421-71-2 |
|---|---|
Fórmula molecular |
C21H23Cl3N4 |
Peso molecular |
437.8 g/mol |
Nombre IUPAC |
N-[(E)-[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]quinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C21H22Cl2N4.ClH/c1-16-14-19(27(12-9-22)13-10-23)8-7-18(16)15-25-26-20-6-2-4-17-5-3-11-24-21(17)20;/h2-8,11,14-15,26H,9-10,12-13H2,1H3;1H/b25-15+; |
Clave InChI |
KFDNFOMSEBPHHE-BUWMAIPZSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)N(CCCl)CCCl)/C=N/NC2=CC=CC3=C2N=CC=C3.Cl |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NNC2=CC=CC3=C2N=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















